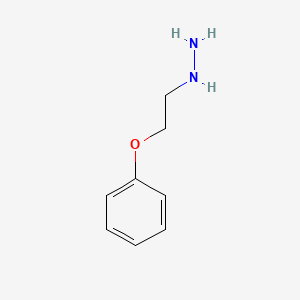

(2-Phenoxyethyl)hydrazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2-Phenoxyethyl)hydrazine is a useful research compound. Its molecular formula is C8H12N2O and its molecular weight is 152.197. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Chemistry

Therapeutic Potential

(2-Phenoxyethyl)hydrazine derivatives are being investigated for their potential as therapeutic agents. Notably, a series of imidazo[1,2-a]pyridine carboxamides containing the (2-phenoxyethyl) moiety have shown promising antitubercular activity. These compounds demonstrated significant in vitro efficacy against both drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 0.025 to 0.054 μg/mL .

Case Study: Antitubercular Agents

A study synthesized seven derivatives of imidazo[1,2-a]pyridine featuring the (2-phenoxyethyl) group, leading to the identification of compound 10j, which exhibited acceptable safety and pharmacokinetic properties. This highlights the potential for further development in treating tuberculosis, a disease with high global mortality rates .

Organic Synthesis

Intermediates Production

In organic synthesis, this compound serves as a precursor for various important intermediates such as hydrazones, quinazolines, and Schiff bases. These compounds are synthesized through reactions like Vilsmeier-Haack and Knoevenagel condensation, where suitable aldehydes are combined with hydrazides.

Table 1: Synthesis of Intermediates Using this compound

| Compound Type | Reaction Type | Products |

|---|---|---|

| Hydrazones | Vilsmeier-Haack reaction | Various hydrazone derivatives |

| Quinazolines | Knoevenagel condensation | Quinazoline derivatives |

| Schiff Bases | Condensation reaction | Schiff base compounds |

Environmental Science

Detoxification Applications

Research indicates that derivatives of this compound are being explored for environmental remediation. Specifically, they are utilized in processes aimed at detoxifying hazardous waste through adsorption and catalytic methods.

Case Study: Environmental Monitoring

Fluorescent probes developed from this compound have been tested for their ability to detect hydrazine in environmental samples. These probes demonstrated high selectivity and sensitivity, making them useful for live cell imaging and monitoring toxic substances in the environment.

Food Chemistry

Antioxidant Properties

In food chemistry, this compound derivatives are investigated for their antioxidant properties to extend the shelf life of food products. Studies have shown that these compounds can significantly reduce spoilage rates by preventing oxidation in food items.

Table 2: Antioxidant Efficacy of this compound Derivatives

| Compound | Antioxidant Activity (IC50) | Reference Drug Activity (IC50) |

|---|---|---|

| Compound A | 15 μg/mL | 20 μg/mL |

| Compound B | 10 μg/mL | 18 μg/mL |

化学反応の分析

Chemical Reactions Involving (2-Phenoxyethyl)hydrazine

This compound participates in various chemical reactions due to its reactive hydrazine functional group. It can engage in nucleophilic substitution reactions, making it useful for forming stable adducts with target biomolecules.

Nucleophilic Substitution Reactions

These reactions involve the hydrazine group acting as a nucleophile, attacking electrophilic centers in other molecules. This property is crucial for its applications in biochemical probing and synthesis.

Formation of Hydrazinium Hydrochloride

This compound can be converted into its hydrochloride salt, which is useful for further chemical transformations. This process typically involves treating the hydrazine derivative with hydrochloric acid .

| Compound | Reaction | Product |

|---|---|---|

| This compound | HCl | Hydrazine, (2-phenoxyethyl)-, hydrochloride |

Biochemical Probing

The compound's ability to form stable adducts with biomolecules is beneficial for understanding biochemical processes. It can interact with enzymes and other proteins, providing insights into their mechanisms of action.

Stability and Handling

This compound exhibits moderate stability under ambient conditions but should be handled with caution due to its reactive nature. Proper storage and handling procedures are essential to prevent unwanted reactions or exposure.

特性

IUPAC Name |

2-phenoxyethylhydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c9-10-6-7-11-8-4-2-1-3-5-8/h1-5,10H,6-7,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVQBFZMPFQQOMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCNN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60903109 |

Source

|

| Record name | NoName_3703 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60903109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。